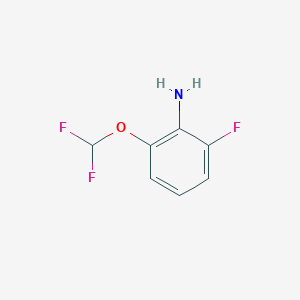

2-(Difluoromethoxy)-6-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-6-fluoroaniline is an organic compound that belongs to the class of heterocyclic compounds. It is a derivative of aniline and has a molecular formula of C6H5F2NO2. This compound is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of drug-receptor interactions, and in the study of the biochemical and physiological effects of certain drugs.

Scientific Research Applications

Photocatalytic Fluoromethylation

2-(Difluoromethoxy)-6-fluoroaniline plays a role in photocatalytic fluoromethylation. The compound is utilized in the catalytic fluoromethylation of carbon-carbon multiple bonds. Photoredox catalysis, which involves visible-light-induced single-electron-transfer (SET) processes, is a critical technique in this domain. This method enables efficient and selective radical fluoromethylation, especially important in the synthesis of various organofluorine compounds (Koike & Akita, 2016).

Fluorochemical Mass Flows in Wastewater Treatment

Research on fluorochemicals like this compound includes understanding their behavior in wastewater treatment plants. A study on the mass flows of selected fluorochemicals showed significant decreases in certain compounds during specific wastewater treatment stages. This research is crucial for assessing the environmental impact and management of such chemicals (Schultz et al., 2006).

Oxidation to Nitroso-Compounds

This compound can be oxidized to form nitroso-compounds. This transformation is achieved through the reaction with peroxybenzoic acid in chloroform. Such chemical processes are significant in the synthesis of various organic compounds, indicating the versatility of this compound in synthetic chemistry (Nunno, Florio, & Todesco, 1970).

C-F Bond Activation in Organic Synthesis

The study of fluorine chemistry, including compounds like this compound, is significant in various fields. Research on C-F bond activation has shown the importance of such compounds in the synthesis of fluoroorganic compounds. These processes are essential for the development of pharmaceuticals and agrochemicals containing fluorine atoms (Amii & Uneyama, 2009).

Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

This compound is used in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Fluoroform, a related compound, serves as a difluorocarbene source in these reactions. This synthesis is conducted under moderate conditions, showcasing the compound’s utility in the creation of various organic derivatives (Thomoson & Dolbier, 2013).

properties

IUPAC Name |

2-(difluoromethoxy)-6-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOGNJAHRMWUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2751864.png)

![2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B2751865.png)

![3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2751867.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751870.png)